molecular formula C23H21N3O3 B1261190 cystodytin G

cystodytin G

Cat. No.: B1261190
M. Wt: 387.4 g/mol
InChI Key: JVXRZQHXFSTRRG-YIXHJXPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cystodytin G is an alkaloid that is an enamide obtained by the formal condensation of tiglic acid with 6-(2-amino-1-methoxyethyl)-4H-pyrido[2,3,4-kl]acridin-4-one. It is isolated from the Okinawan marine tunicate Cystodytes dellechiajei and exhibits cytotoxicity against human epidermoid carcinoma KB cells It has a role as a metabolite and an antineoplastic agent. It is an alkaloid, an enamide, an enone, an organic heterotetracyclic compound, an ether and a secondary carboxamide. It derives from a tiglic acid.

Scientific Research Applications

1. Chemical Investigation and Structure Analysis

Cystodytin G, along with other pyridoacridine alkaloids like cystodytin L, has been isolated from the tunicate Cystodytes sp. These compounds' chemical structures were elucidated using spectroscopic methods and mass spectrometry, contributing to the understanding of marine natural products and their potential biomedical applications (Diop et al., 2022).

2. Antitumor and Antibiotic Properties

Pyridoacridine alkaloids, including this compound, have been studied for their biological activities. A study of the New Zealand ascidian Lissoclinum notti led to the isolation of cystodytin K and similar alkaloids, which were assayed for antitumor and antibiotic properties. This research indicates the potential of this compound in therapeutic applications, especially in oncology and infectious diseases (Appleton et al., 2002).

3. Synthesis and Stereochemistry

The total synthesis of cystodytins, including this compound, has been achieved, which is significant for studying these compounds without relying solely on natural sources. This synthesis provides insights into the stereochemistry of cystodytins, crucial for understanding their biological activities and potential pharmacological uses (Jiang, Chen, & Wang, 2022).

4. DNA Binding and Antitumor Evaluation

Cystodytin analogues have been synthesized and evaluated for their DNA binding affinity and antiproliferative activity towards tumor cell lines. These studies highlight the role of this compound and its analogues in developing new anticancer therapies (Fong & Copp, 2013).

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

(E)-N-[2-methoxy-2-(12-oxo-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,13,15-octaen-10-yl)ethyl]-2-methylbut-2-enamide

InChI

InChI=1S/C23H21N3O3/c1-4-13(2)23(28)25-12-19(29-3)16-11-18(27)22-20-15(9-10-24-22)14-7-5-6-8-17(14)26-21(16)20/h4-11,19H,12H2,1-3H3,(H,25,28)/b13-4+

InChI Key

JVXRZQHXFSTRRG-YIXHJXPBSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)NCC(C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34)OC

Canonical SMILES

CC=C(C)C(=O)NCC(C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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